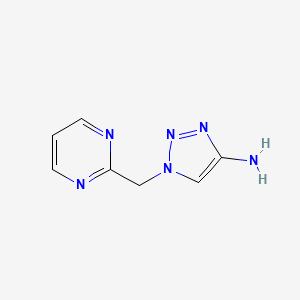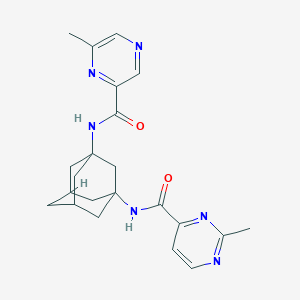
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including nucleotides. The presence of the trifluoroethoxy group in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with trifluoroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while reduction can produce pyrimidine alcohols or amines.
科学的研究の応用
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid: Similar structure but contains a boronic acid group.
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL is unique due to the presence of both the trifluoroethoxy and hydroxyl groups, which impart distinct chemical and biological properties
特性
分子式 |
C6H5F3N2O2 |
|---|---|
分子量 |
194.11 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethoxy)pyrimidin-5-ol |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-13-5-10-1-4(12)2-11-5/h1-2,12H,3H2 |
InChIキー |
QSNMDRPHBKMUQQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060135.png)
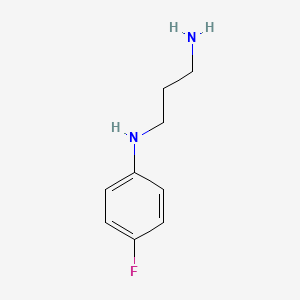
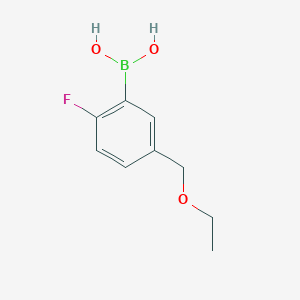
![[4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
![6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13060154.png)

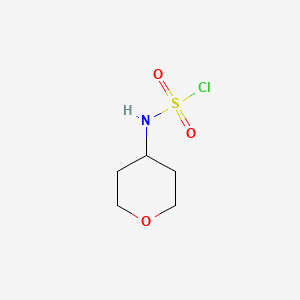
![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione](/img/structure/B13060184.png)

